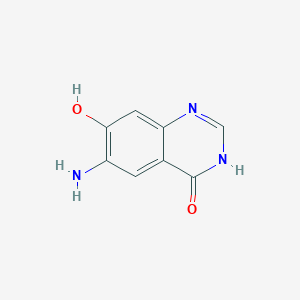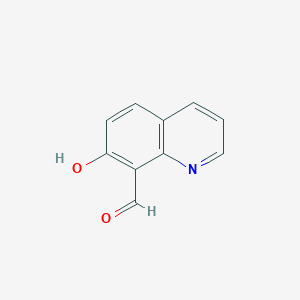
N-(4-Cyanophenyl)-glycine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanophenyl)-glycine-13C6 is a derivative of glycine, an amino acid, where the hydrogen atoms in the phenyl ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-glycine-13C6 typically involves the reaction of 4-aminobenzonitrile with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzonitrile attacks the carbon of chloroacetic acid, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanophenyl)-glycine-13C6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Cyanophenyl)-glycine-13C6 has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of complex organic molecules and materials science
Mechanism of Action
The mechanism of action of N-(4-Cyanophenyl)-glycine-13C6 involves its interaction with specific molecular targets. In biological systems, it can be incorporated into proteins or other biomolecules, allowing researchers to study their behavior and interactions. The isotopic labeling with carbon-13 enables detailed tracking and analysis using techniques like NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanophenyl)glycine: The non-labeled version of the compound.
N-(4-Cyanophenyl)thiourea: A similar compound with a thiourea group instead of glycine.
N-(4-Cyanophenyl)guanidine: Another derivative with a guanidine group
Uniqueness
N-(4-Cyanophenyl)-glycine-13C6 is unique due to its isotopic labeling with carbon-13, which provides enhanced capabilities for detailed molecular studies. This labeling allows for precise tracking and analysis in various scientific applications, making it a valuable tool in research .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-[(4-cyano(1,4,5,6-13C4)cyclohexa-1,3,5-trien-1-yl)amino]acetic acid |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)/i1+1,3+1,6+1,7+1,8+1,9+1 |
InChI Key |
KJRQMXRCZULRHF-FOEMZXECSA-N |
Isomeric SMILES |
C1=[13C]([13CH]=[13CH][13C](=C1)N[13CH2][13C](=O)O)C#N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)



![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)


![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)


![N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12947947.png)

![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)

